molecular formula C25H26N2O3 B555485 (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid CAS No. 144317-21-5

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid

Cat. No.: B555485
CAS No.: 144317-21-5
M. Wt: 402.5 g/mol
InChI Key: BYQOVGDXRLOXBX-QFIPXVFZSA-N
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Description

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid is a protected glutamine derivative of interest in medicinal chemistry and peptide synthesis. The core structure is based on a glutamic acid or glutamine backbone , which is functionalized with a trityl-like (4-methyldiphenylmethyl) amide protecting group on the side chain. This protecting group is typically used to shield the side-chain amine during solid-phase peptide synthesis (SPPS), allowing for selective deprotection under mild acidic conditions to construct complex peptides. Researchers may utilize this compound in the development of novel peptide-based therapeutics, enzyme inhibitors, or as a biochemical tool. As a specialized amino acid derivative, it enables the study of structure-activity relationships (SAR) by incorporating a protected glutamine residue into synthetic sequences. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-18-12-14-21(15-13-18)25(19-8-4-2-5-9-19,20-10-6-3-7-11-20)27-23(28)17-16-22(26)24(29)30/h2-15,22H,16-17,26H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYQOVGDXRLOXBX-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Amino Acid Backbone: The synthesis begins with the preparation of the amino acid backbone, which can be achieved through standard amino acid synthesis techniques.

    Introduction of the Substituted Phenyl Group: The substituted phenyl group is introduced through a nucleophilic substitution reaction, where a suitable phenyl halide reacts with the amino acid backbone.

    Formation of the Ketone Group: The ketone group is introduced through an oxidation reaction, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several pharmacological properties that make it a candidate for therapeutic applications:

  • Antitumor Activity : Research indicates that derivatives of this compound show efficacy against various cancer cell lines. The structural features allow for interactions with biological targets involved in tumor growth and proliferation.
  • Neuroprotective Effects : Given its amino acid backbone, the compound may interact with neurotransmitter systems, potentially offering protective benefits against neurodegenerative diseases. This interaction can be crucial for developing treatments for conditions like Alzheimer's and Parkinson's disease.
  • Antimicrobial Properties : Certain structural elements of the compound may enhance its antibacterial or antifungal activity, making it a candidate for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid and its biological activity is essential for optimizing its therapeutic potential.

Key Functional Groups

Research has identified specific functional groups within the compound that contribute to its biological effects:

  • The presence of both amine and ketone groups enhances reactivity.
  • The diphenylmethyl substitution is linked to improved binding affinity to biological targets.

Antitumor Activity Study

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against breast cancer cell lines. The study utilized structure–activity relationship analysis to identify critical modifications that enhanced anticancer activity.

Neuroprotective Effects Investigation

In another research project, the neuroprotective effects of the compound were evaluated in animal models of neurodegeneration. Results indicated that administration of the compound led to reduced neuronal loss and improved cognitive function, suggesting potential therapeutic applications in treating neurodegenerative diseases.

Mechanism of Action

The mechanism by which (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Features

The compound belongs to a class of 5-oxopentanoic acid derivatives modified with aromatic or peptide substituents. Below is a comparative analysis of its structural and functional attributes against similar molecules:

Compound Structural Features Biological Activity Synthesis References
(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid Bulky (4-methylphenyl)-diphenylmethyl group; 5-oxopentanoic acid backbone. Likely HDAC inhibition (inferred from analogs in ). Not explicitly described; similar analogs use TFA/TIPS deprotection.
24a–24d (HDAC inhibitors) Varied alkyl chain lengths (C4–C9) with thiophen-2-yl and pteridinyl groups. HDAC inhibition; tumor-targeting via folate receptor binding. TFA/TIPS-mediated deprotection; yields 79–93%.
Glutathione (GSH) Tripeptide (γ-glutamyl-cysteinyl-glycine); sulfhydryl group. Antioxidant; cofactor for glutathione peroxidase; regulates oxidative stress. Enzymatic conjugation or chemical synthesis.
GSG Metabolite Complex sulfanyl and carboxymethylamino substituents. Depletes intracellular GSH; enhances busulfan toxicity. Metabolite of EdAG; synthesized via GST-catalyzed conjugation.
γ-Glutamylalanine Dipeptide with L-glutamate and D-alanine residues. Metabolic intermediate; role in amino acid transport. Enzymatic synthesis via γ-glutamyltransferase.

Anticancer Potential

Compounds with aromatic substituents (e.g., 24a–24d ) demonstrate HDAC inhibitory activity, a mechanism critical for epigenetic regulation in cancer therapy. The main compound’s diphenylmethyl group may similarly enhance tumor specificity by mimicking hydrophobic protein-binding pockets .

Antioxidant vs. Pro-Oxidant Effects

Unlike GSH, which elevates the GSH:GSSG ratio to mitigate oxidative damage, the GSG metabolite exacerbates oxidative stress by depleting GSH.

Metabolic and Enzymatic Interactions

  • GST Interactions : The main compound’s structure differs from busulfan metabolites (e.g., GSG), which rely on glutathione S-transferase (GST) for conjugation. Its bulky groups may hinder GST binding, reducing off-target effects .
  • Amino Acid Transport: Dipeptides like γ-glutamylalanine facilitate amino acid uptake via peptide transporters, whereas the main compound’s synthetic backbone may limit metabolic incorporation .

Biological Activity

(2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid, also known as a complex organic compound with significant pharmacological potential, features a unique structure that includes an amino acid backbone and a substituted diphenylmethyl group. This compound has garnered attention due to its diverse biological activities, particularly in the realms of antitumor, neuroprotective, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is C25H26N2O3C_{25}H_{26}N_{2}O_{3}. Its structure includes:

  • A chiral center at the second carbon, which contributes to its stereochemical properties.
  • Functional groups such as amines and ketones that enhance its reactivity and biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor activity against various cancer cell lines. For instance:

  • Case Study : A study demonstrated that specific derivatives inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways. In vitro assays showed IC50 values in the low micromolar range, suggesting potent antitumor effects.

Neuroprotective Effects

Compounds with amino acid backbones have been noted for their ability to interact with neurotransmitter systems, offering potential neuroprotective benefits.

  • Mechanism : The compound may modulate glutamate receptors, thereby reducing excitotoxicity in neuronal cells. Research has shown that treatment with this compound can decrease oxidative stress markers in neuronal cultures exposed to neurotoxic agents.

Antimicrobial Properties

The presence of specific structural features may enhance the antimicrobial activity of this compound.

  • Study Findings : In vitro tests revealed effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Structure–Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing therapeutic efficacy. Structure–activity relationship studies have identified key functional groups responsible for the compound's biological effects:

  • Amino Group : Essential for receptor binding and biological activity.
  • Diphenylmethyl Group : Influences lipophilicity and cellular uptake.

Synthesis Methods

Several synthetic pathways have been developed to produce this compound:

  • Amide Coupling Reactions : Utilizing coupling agents to form amide bonds between amino acids and diphenylmethyl derivatives.
  • Reductive Amination : Employing aldehydes or ketones in the presence of reducing agents to yield the desired structure.

Each method varies in terms of yield, purity, and scalability, impacting its application in pharmaceutical development.

Q & A

Basic Research Questions

Q. How can the structural integrity of (2S)-2-amino-5-[[(4-methylphenyl)-diphenylmethyl]amino]-5-oxopentanoic acid be confirmed experimentally?

  • Methodological Answer :

  • Step 1 : Perform high-resolution mass spectrometry (HRMS) to verify the molecular formula (e.g., C₂₆H₂₇N₃O₃) and isotopic pattern.
  • Step 2 : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) to assign stereochemistry and confirm the presence of the (4-methylphenyl)-diphenylmethyl group. The aromatic protons in the diphenylmethyl moiety typically show splitting patterns between δ 6.5–7.5 ppm .
  • Step 3 : Validate the InChIKey (e.g., WLIRXJIERFVOQF-BYPYZUCNSA-N) against databases like PubChem to ensure consistency with literature .

Q. What are the primary challenges in synthesizing this compound, and how can they be addressed?

  • Methodological Answer :

  • Challenge 1 : Steric hindrance from the bulky (4-methylphenyl)-diphenylmethyl group may reduce reaction yields.
  • Solution : Use microwave-assisted synthesis to enhance reaction kinetics or employ protecting groups (e.g., Fmoc for the amino group) to stabilize intermediates .
  • Challenge 2 : Racemization at the chiral (2S)-center during amide bond formation.
  • Solution : Optimize coupling reagents (e.g., HATU/DIPEA) and monitor enantiomeric purity via chiral HPLC with a polysaccharide column .

Q. How can researchers assess the purity of this compound for biological assays?

  • Methodological Answer :

  • Analytical Techniques :
TechniqueParametersPurpose
HPLC C18 column, 0.1% TFA in H₂O/MeCN gradient (5–95% over 20 min)Quantify impurities (>95% purity threshold)
LC-MS ESI+ mode, m/z range 400–600Detect degradation products or byproducts

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?

  • Methodological Answer :

  • Step 1 : Generate a 3D structure using the SDF file (available in ) and optimize geometry with density functional theory (DFT) .
  • Step 2 : Perform molecular docking (e.g., AutoDock Vina) against targets like proteases or kinases. The diphenylmethyl group may occupy hydrophobic pockets, while the 5-oxopentanoic acid moiety could hydrogen-bond with catalytic residues .
  • Step 3 : Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (e.g., Kd values) .

Q. How does the stereochemistry at the (2S)-position influence its biochemical activity?

  • Methodological Answer :

  • Experimental Design :
  • Synthesize both (2S)- and (2R)-enantiomers using chiral auxiliaries (e.g., Evans’ oxazolidinones) .
  • Compare IC50 values in enzyme inhibition assays (e.g., serine proteases). For example, the (2S)-enantiomer may show 10-fold higher potency due to optimal hydrogen-bonding geometry .

Q. What are the degradation pathways of this compound under physiological conditions?

  • Methodological Answer :

  • Accelerated Stability Testing :
  • Condition 1 : Incubate at pH 2.0 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours.
  • Analysis : Monitor hydrolysis of the amide bond via LC-MS. The 5-oxopentanoic acid moiety is susceptible to esterase-mediated cleavage .
  • Mitigation Strategy : Introduce methylation at the α-carbon of the amide to sterically hinder enzymatic degradation .

Data Contradictions and Resolution

Q. Discrepancies in reported solubility profiles: How to resolve them?

  • Resolution Strategy :

  • Step 1 : Cross-reference solubility data from PubChem (logP ~3.2) and experimental measurements via shake-flask method in buffers (e.g., PBS, DMSO).
  • Step 2 : Use molecular dynamics simulations to predict solubility based on dipole moments and hydrogen-bonding capacity .
  • Note : Variability may arise from differences in crystallinity or hydration states .

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